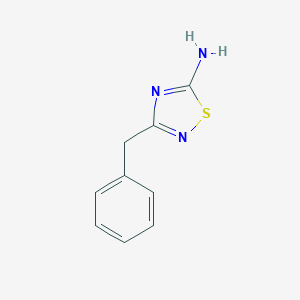

3-Benzyl-1,2,4-thiadiazol-5-amine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-benzyl-1,2,4-thiadiazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3S/c10-9-11-8(12-13-9)6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDPJUFWVJYJIEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NSC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20345566 | |

| Record name | 3-Benzyl-1,2,4-thiadiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20345566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17467-27-5 | |

| Record name | 3-Benzyl-1,2,4-thiadiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20345566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-benzyl-1,2,4-thiadiazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Benzyl 1,2,4 Thiadiazol 5 Amine and Its Analogs

Strategies for the Construction of the 1,2,4-Thiadiazole (B1232254) Ring System with Benzyl (B1604629) Substitution

The synthesis of the 1,2,4-thiadiazole heterocycle, particularly with a benzyl substituent at the 3-position, is a focal point of organic synthesis due to the prevalence of this scaffold in medicinally important compounds. Chemists have developed several robust strategies to build this ring system, ranging from classical cyclizations to modern dehydrogenative couplings.

Cyclization Reactions from Amidoximes and Related Precursors

The cyclization of amidoxime (B1450833) precursors is a well-established method for forming five-membered heterocycles. While frequently employed for the synthesis of 1,2,4-oxadiazoles, the underlying principles can be adapted for the synthesis of their thio-analogs, the 1,2,4-thiadiazoles. rsc.org The general strategy involves the reaction of an amidoxime with a suitable sulfur-containing reagent. For the specific synthesis of 3-benzyl-1,2,4-thiadiazol-5-amine, this would typically start with 2-phenylacetamidoxime.

The reaction proceeds through the activation of the amidoxime, followed by cyclization with a thiocarbonyl equivalent. Although less common than oxidative methods, this route offers a convergent approach to the thiadiazole core.

Dehydrogenative Intramolecular N–S Bond Formation Approaches

A significant advancement in the synthesis of 3,5-disubstituted-1,2,4-thiadiazoles is the use of dehydrogenative intramolecular N–S bond formation. organic-chemistry.orgnih.gov This modern, transition-metal-free approach provides a facile route to the thiadiazole ring under mild conditions. acs.org The process typically involves a base-mediated tandem reaction. First, an amidine undergoes thioacylation with a dithioester or an isothiocyanate. The resulting thioacylamidine intermediate then undergoes an in situ intramolecular dehydrogenative N–S bond formation. organic-chemistry.org

For the synthesis of a 3-benzyl substituted thiadiazole, 2-phenylacetamidine would serve as the key precursor. The reaction is often promoted by a base such as sodium hydride (NaH) in a solvent like N,N-dimethylformamide (DMF), which can also participate in the reaction mechanism. organic-chemistry.orgnih.gov Mechanistic studies suggest the involvement of radical intermediates initiated by a carbamoyl (B1232498) anion derived from DMF. organic-chemistry.org This method is highly efficient and demonstrates broad substrate scope, allowing for the synthesis of unsymmetrically substituted thiadiazoles in good to excellent yields. acs.org

Table 1: Optimized Conditions for Dehydrogenative 1,2,4-Thiadiazole Synthesis acs.org

| Parameter | Condition |

|---|---|

| Base | Sodium Hydride (NaH) |

| Solvent | N,N-Dimethylformamide (DMF) |

| Temperature | Room Temperature |

| Atmosphere | Inert (e.g., Nitrogen) |

| Key Intermediate | Thioacylamidine |

Condensation Reactions in the Thiadiazole Synthesis

Classical condensation reactions remain a cornerstone for the synthesis of 1,3,4-thiadiazole (B1197879) rings, which are isomeric to the 1,2,4-thiadiazoles but share common precursors. organic-chemistry.orgjocpr.com A widely used method involves the cyclization of thiosemicarbazide (B42300) or its derivatives with carboxylic acids or their activated forms. nih.govnih.gov To obtain a benzyl-substituted thiadiazole, 2-phenylacetic acid would be the logical starting material.

The reaction is typically facilitated by a dehydrating or activating agent, such as phosphorus oxychloride (POCl₃), polyphosphoric acid (PPA), or polyphosphate ester (PPE). jocpr.comnih.gov The process involves an initial acylation of the thiosemicarbazide by the carboxylic acid, followed by an acid-catalyzed cyclodehydration to yield the 2-amino-5-benzyl-1,3,4-thiadiazole. nih.gov This one-pot procedure is valued for its operational simplicity and avoidance of harsh or toxic reagents. nih.gov

Another established route is the oxidative cyclization of thioamides. acs.org While this method typically produces symmetrically 3,5-disubstituted 1,2,4-thiadiazoles, modifications can allow for unsymmetrical products.

Diversification Strategies for the Benzyl and Amino Moieties

Once the this compound core is synthesized, further structural diversity can be achieved by modifying the benzyl and amino groups. These modifications are crucial for tuning the molecule's physicochemical properties and biological activity in drug discovery programs.

Introduction of Substituents on the Phenyl Ring of the Benzyl Group

Introducing substituents onto the phenyl ring of the benzyl moiety is a primary strategy for creating analogs. This is most commonly achieved by employing substituted starting materials in the initial synthesis. wikipedia.org For instance, instead of using 2-phenylacetic acid or benzyl bromide, a synthetic route can begin with precursors like 4-fluorophenylacetic acid or 3,4-dichlorobenzyl bromide to install fluorine or chlorine atoms on the phenyl ring. acs.orgacs.org

Structural optimization studies have shown that adding various groups—such as dichloro, dimethylamino, or even biphenyl (B1667301) moieties—to the phenyl ring can significantly impact the potency of thiadiazole-based inhibitors of enzymes like 6-phosphogluconate dehydrogenase. acs.orgacs.org However, substitution directly on the methylene (B1212753) bridge of the benzyl group has been observed to sometimes lead to a loss of biological activity. acs.orgacs.org

Table 2: Examples of Substituted Benzyl Analogs and Precursors

| Substituent on Phenyl Ring | Example Precursor |

|---|---|

| 4-Fluoro | 1-(Chloromethyl)-4-fluorobenzene acs.org |

| 3,4-Dichloro | 2-(3,4-Dichlorophenyl)acetic acid acs.org |

| 4-(Dimethylamino) | 4-(Dimethylamino)phenyl precursor acs.org |

| 4-Methyl | 4-Methylbenzyl precursor nih.gov |

Chemical Transformations of the Amino Functionality for Derivative Synthesis

The amino group at the 5-position of the thiadiazole ring is a versatile handle for chemical modification, allowing for the synthesis of a wide array of derivatives. nih.gov Common transformations include acylation, sulfonylation, and the formation of Schiff bases.

Acylation: The amino group can readily react with acyl chlorides or carboxylic acids (using coupling agents) to form amide derivatives. acs.orgtandfonline.com This transformation is a key step in structure-activity relationship studies, allowing for the exploration of different substituents.

Schiff Base Formation: Condensation of the 5-amino group with various aromatic aldehydes yields Schiff bases (imines). jocpr.comnih.gov These derivatives contain a C=N double bond (azomethine group) and have been investigated for a range of biological activities. The reaction is typically catalyzed by a few drops of acid. jocpr.com

Sulfonamide Synthesis: The amino group can also be converted into a sulfonamide, a critical functional group in many clinically used drugs. This is often achieved by reacting the aminothiadiazole with a sulfonyl chloride. tandfonline.com

These transformations enable the generation of large libraries of compounds from a single thiadiazole core, facilitating the optimization of desired properties.

Optimization of Reaction Conditions and Yields in Academic Synthesis

The academic synthesis of 3-substituted-5-amino-1,2,4-thiadiazoles has been significantly advanced through systematic optimization of reaction parameters. Key strategies involve the oxidative cyclization of precursor molecules, such as imidoyl thioureas. The choice of oxidant, base, and solvent plays a critical role in the efficiency of the N–S bond formation, directly impacting the yield and purity of the final product.

One extensively studied method is the iodine-mediated oxidative cyclization of imidoyl thioureas. Research has demonstrated that while the reaction can proceed without a base, the addition of an inorganic base can dramatically accelerate the conversion. acs.org A screening of various bases and solvents revealed that the combination of potassium carbonate (K2CO3) as the base and acetonitrile (B52724) (MeCN) as the solvent provides the most effective medium for this transformation, leading to quantitative yields in remarkably short reaction times. acs.org The optimization from a 32-hour reaction to just 15 minutes highlights the profound impact of reaction conditions on efficiency. acs.org

The following table summarizes the optimization of the synthesis of a model 5-amino-1,2,4-thiadiazole, demonstrating the influence of different reaction parameters on the yield.

Table 1: Optimization of Reaction Conditions for 5-Amino-1,2,4-thiadiazole Synthesis acs.org

| Entry | Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | - | CH2Cl2 | 32 | 89 |

| 2 | NaHCO3 | CH2Cl2 | 6 | 90 |

| 3 | K2CO3 | CH2Cl2 | 5 | 99 |

| 4 | K2CO3 | DMSO | 6 | 90 |

Another powerful, transition-metal-free approach involves the base-mediated intramolecular dehydrogenative N–S coupling. acs.org In this method, the reaction of amidines with dithioesters using a strong base like sodium hydride (NaH) in a solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) at room temperature leads to the formation of 3,5-disubstituted-1,2,4-thiadiazoles. acs.org Optimization studies have shown that using 2 equivalents of sodium hydride in DMF under a nitrogen atmosphere provides excellent yields for a range of substrates. acs.org This methodology avoids the need for external oxidants and offers a facile route to unsymmetrically substituted thiadiazoles.

Sustainable Synthesis Approaches for this compound

In line with the growing emphasis on green chemistry, several sustainable methods for the synthesis of 5-amino-1,2,4-thiadiazoles have been developed. These approaches aim to reduce environmental impact by utilizing greener reagents, avoiding hazardous solvents, and minimizing waste.

One notable green strategy is the use of molecular iodine (I2) as an oxidant in water. organic-chemistry.org This method provides an environmentally benign and convenient route to 3-substituted 5-amino-1,2,4-thiadiazoles from isothiocyanates. The use of water as the solvent avoids the hazards associated with volatile organic compounds. organic-chemistry.org

Another sustainable approach employs sodium carbonate (Na2CO3) to promote the reaction, using elemental sulfur and air as a green and inexpensive oxidant. organic-chemistry.org This method is advantageous due to the low cost and low toxicity of the reagents and produces water as the sole byproduct, aligning perfectly with green chemistry principles. organic-chemistry.org

Electrochemical synthesis represents a cutting-edge, sustainable alternative. An electro-oxidative intramolecular dehydrogenative N–S bond formation of imidoyl thioureas has been shown to produce a broad range of 3-substituted 5-amino-1,2,4-thiadiazole derivatives in good to excellent yields. organic-chemistry.org This method is particularly eco-friendly as it operates at room temperature and avoids the need for any chemical catalysts or oxidants. organic-chemistry.org

Furthermore, the use of hydrogen peroxide (H2O2) as an oxidant in ethanol (B145695) has been reported. researchgate.net This H2O2-mediated synthesis proceeds under metal-free conditions, with ethanol serving as a green solvent and water as the only byproduct, offering a clean and efficient pathway to the desired thiadiazole derivatives. researchgate.net The application of biocatalysis, using enzymes like vanadium-dependent haloperoxidases, is also an emerging biotechnology for the sustainable construction of 1,2,4-thiadiazoles through the oxidative dimerization of thioamides.

Exploration of Pharmacological Profiles and Biological Activities

Antimicrobial Activity Investigations

Investigations into the antimicrobial properties of thiadiazole derivatives have been a significant area of research. However, specific studies detailing the antibacterial and antifungal efficacy of 3-Benzyl-1,2,4-thiadiazol-5-amine are not extensively reported. The available literature primarily focuses on the broader class of 1,3,4-thiadiazoles or other substituted 1,2,4-thiadiazole (B1232254) derivatives.

Assessment of Antibacterial Efficacy

Direct experimental data, such as Minimum Inhibitory Concentration (MIC) values, for this compound against various bacterial strains are not readily found in the reviewed scientific literature. Research has more broadly covered derivatives of the thiadiazole family. For instance, studies on N-(5-benzylthio-1,3,4-thiadiazol-2-yl)piperazinyl quinolone derivatives have shown activity against Gram-positive bacteria. nih.gov However, this information pertains to a different isomer and a more complex derivative.

Evaluation of Antifungal Potential

Similar to antibacterial studies, specific data on the antifungal activity of this compound is scarce. While the broader class of 1,3,4-thiadiazole (B1197879) derivatives has been investigated for antifungal properties against various Candida species, with some compounds showing notable efficacy, this data does not directly apply to the specific compound of interest. nih.govijpcbs.comnih.govrasayanjournal.co.inwjpmr.com

Specific Studies on Antitubercular Activity

The search for novel antitubercular agents has led to the investigation of various heterocyclic compounds. While some N-benzyl 3,5-dinitrobenzamides have demonstrated potent activity against Mycobacterium tuberculosis, specific antitubercular screening data for this compound is not available in the reviewed literature. nih.gov

Antineoplastic and Cytotoxic Research

The potential of thiadiazole derivatives as anticancer agents is an active area of investigation. Research has explored their effects on various cancer cell lines and the underlying mechanisms of action.

In Vitro Screening against Cancer Cell Lines

Specific in vitro screening data, such as IC50 values, for this compound against a panel of cancer cell lines is not detailed in the available scientific reports. Studies have predominantly focused on the 1,3,4-thiadiazole isomer and its derivatives. For example, derivatives of N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl) acetamide (B32628) have been evaluated for their cytotoxic effects against prostate (PC3), breast (MDA), and glioblastoma (U87) cancer cell lines, with some compounds showing notable activity. nih.govnih.gov It is important to reiterate that these findings are for a different isomer and substituted derivatives.

Probing Mechanisms of Cell Growth Inhibition and Apoptosis Induction

Due to the lack of specific cytotoxic data for this compound, studies on its specific mechanisms of cell growth inhibition and apoptosis induction are not present in the reviewed literature. Research on related compounds, such as certain 1,2,4-triazole (B32235) derivatives, has indicated that they can induce apoptosis in cancer cells. nih.gov For instance, some triazole analogs have been shown to trigger cell-specific apoptotic responses in MCF-7 and HL-60(TB) cells. nih.gov However, these findings are for a different class of heterocyclic compounds and cannot be directly extrapolated to this compound.

Neurological and Central Nervous System Research Applications

The thiadiazole nucleus is a key pharmacophore in the development of agents targeting the central nervous system. Researchers have synthesized and evaluated numerous derivatives for their potential therapeutic applications in pain management, epilepsy, and neurodegenerative diseases.

Exploration of Analgesic Properties

Analgesic Activity of Selected 1,3,4-Thiadiazole Derivatives

| Compound Class | Test Model | Key Finding | Reference |

|---|---|---|---|

| N-[5-oxo-4-(arylsulfonyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]-amides | Acetic acid writhing test (mice) | All tested compounds possessed good antalgic action. | nih.gov, capes.gov.br |

| Schiff bases of 2,5-disubstituted-1,3,4-thiadiazole | In vivo assays | Compound 6f showed a superior analgesic profile. | thaiscience.info |

Assessment of Anticonvulsant Activity

The 1,3,4-thiadiazole scaffold is a versatile and potent core for anticonvulsant agents. nih.govfrontiersin.org While no specific anticonvulsant data exists for this compound, numerous studies on 2,5-disubstituted 1,3,4-thiadiazole derivatives have demonstrated significant activity in preclinical models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. tsijournals.comresearchgate.netnih.gov One study found that 2-(aminomethyl)-5-(2-biphenyl)-1,3,4-thiadiazole possessed potent anticonvulsant properties comparable to standard drugs like phenytoin. nih.gov Another series of 1,3,4-thiadiazole derivatives showed protection against MES-induced seizures, with some compounds exhibiting good activity. tsijournals.comresearchgate.net The mechanism of action for some of these derivatives is thought to involve the GABAA pathway, preventing neuron firing in the brain. nih.govfrontiersin.org

Anticonvulsant Activity of Selected 1,3,4-Thiadiazole Derivatives in the MES Test

| Compound Derivative | Protection (%) | Key Finding | Reference |

|---|---|---|---|

| 4-amino-[N-(5-phenyl-1,3,4-thiadiazole-2-yl]-benzenesulfonamide | Good | Showed good activity compared to the standard drug phenytoin. | tsijournals.com, researchgate.net |

| 4-amino-N-[5-(4-chlorophenyl)-1,3,4-thiadiazole-2-yl]-benzenesulfonamide | Good | Showed good activity compared to the standard drug phenytoin. | tsijournals.com, researchgate.net |

| 5-[(E)-(3,4,5-trimethoxybenzylidene)amino]-1,3,4-thiadiazole-2-thiol | 66.67% | Displayed significant protection at a dose of 100 mg/kg. | nih.gov, frontiersin.org |

Investigation of Acetylcholinesterase Inhibitory Effects

In the context of neurodegenerative disorders like Alzheimer's disease, inhibiting the acetylcholinesterase (AChE) enzyme is a key therapeutic strategy. While data on this compound is unavailable, a study on a closely related class, N-Benzylpiperidine derivatives of 1,2,4-thiadiazolidinone , revealed new AChE inhibitors, with some compounds proving to be as potent as the reference drug tacrine. nih.gov

Extensive research has also been conducted on the isomeric 1,3,4-thiadiazole scaffold. A new series of benzamide (B126) derivatives bearing a 1,3,4-thiadiazole nucleus was synthesized, and their anticholinesterase activity was evaluated. tbzmed.ac.ir Several of these compounds displayed potency in the nanomolar range, with compound 7e (IC₅₀ = 1.82 ± 0.6 nM) being the most active in its series. tbzmed.ac.ir Another study on drug-1,3,4-thiadiazole hybrids also identified potent AChE inhibitors, with compound 3b showing an IC₅₀ value of 18.1 ± 0.9 nM. nih.gov The synthesis of 5-benzyl-1,3,4-thiadiazole derivatives has also been explored, with one compound showing moderate AChE inhibitory activity (IC₅₀ = 33.16 µM). researchgate.net

AChE Inhibitory Activity of Selected Thiadiazole Derivatives

| Compound Class | Compound Example | IC₅₀ Value | Reference |

|---|---|---|---|

| N-Benzylpiperidine 1,2,4-Thiadiazolidinones | Compound 13 | As potent as tacrine | nih.gov |

| Benzamide 1,3,4-Thiadiazole Derivatives | Compound 7e (meta-fluoro substituted) | 1.82 ± 0.6 nM | tbzmed.ac.ir |

| Drug-1,3,4-Thiadiazole Hybrids | Compound 3b | 18.1 ± 0.9 nM | nih.gov |

| 5-Benzyl-1,3,4-Thiadiazole Derivatives | 2-Pyrrolidyl-5-[2-(4-bromophenyl)methyl]-1,3,4-thiadiazole (4a) | 33.16 µM | researchgate.net |

| 1,3,4-Thiadiazol-2-yl Urea Derivatives | Compound 6b | 1.17 µM | elsevierpure.com |

Anti-inflammatory Response Modulations

There are no specific studies detailing the anti-inflammatory activity of this compound. However, the 1,3,4-thiadiazole ring is a well-established scaffold for designing anti-inflammatory agents. ijpsdronline.comthaiscience.info Many of these compounds are believed to exert their effects through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key player in the inflammatory cascade. nih.govmdpi.com For example, a series of 2,6-diaryl-imidazo[2,1-b] nih.govijpsdronline.comcapes.gov.brthiadiazole derivatives were synthesized, and compound 5c showed better anti-inflammatory activity than the standard drug diclofenac, with molecular docking studies suggesting higher inhibition of COX-2. nih.gov Other research has focused on synthesizing 1,3,4-thiadiazole derivatives with the aim of creating agents that have reduced gastrointestinal side effects, a common issue with non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit COX-1. mdpi.comejbps.com

Anti-inflammatory Activity of Selected 1,3,4-Thiadiazole Derivatives

| Compound Class | Key Finding | Mechanism Insight | Reference |

|---|---|---|---|

| 2,6-diaryl-imidazo[2,1-b] nih.govijpsdronline.comcapes.gov.brthiadiazole | Compound 5c showed better activity than diclofenac. | Higher inhibition of COX-2 suggested by docking. | nih.gov |

| N-[5-oxo-4-(arylsulfonyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]-amides | Fair anti-inflammatory activity in rat paw edema test. | Low ulcerogenic action compared to indomethacin. | nih.gov, capes.gov.br |

| General 1,3,4-Thiadiazoles | Compounds 3d and 3e showed prominent and consistent activity. | Devoid of major gastrointestinal toxicities. | ijpsdronline.com |

Diuretic Activity and Renal System Interactions

Direct investigation into the diuretic potential of this compound has not been reported. Nevertheless, the 1,3,4-thiadiazole nucleus is a cornerstone of certain classes of diuretics, most notably the carbonic anhydrase inhibitors like acetazolamide. Research has continued to explore new 1,3,4-thiadiazole derivatives for their effects on urine and electrolyte excretion. nih.govnih.govresearchgate.net A study on novel 5-amino-1,3,4-thiadiazole-2-thiol (B144363) derivatives found that several compounds, including 5-benzylthio-1,3,4-thiadiazol-2-amine derivatives, were highly active. biopolymers.org.ua Another study synthesized seven 5- and 2-thioate derivatives of 1,3,4-thiadiazoles and found that they increased the urinary excretion of both water and electrolytes in mice. nih.govresearchgate.net The highest diuretic activity (0.82) in that series was recorded for a para-nitro-substituted benzene (B151609) ring at the 2-thioate group of 5-methyl-1,3,4-thiadiazole. nih.govresearchgate.net

Diuretic Activity of Selected 1,3,4-Thiadiazole Derivatives

| Compound Class | Key Finding | Reference |

|---|---|---|

| 5-benzylthio-1,3,4-thiadiazol-2-amine derivatives | Found to be among the most active in a series. | biopolymers.org.ua |

| 5-methyl-1,3,4-thiadiazole-2-thioate derivatives | Showed significant increase in water and electrolyte excretion. | nih.gov, nih.gov, researchgate.net |

Enzyme Inhibitory Studies Beyond Acetylcholinesterase

While AChE is a major target, thiadiazole derivatives have been studied for their inhibitory effects on other enzymes relevant to disease. Although no such studies are available for this compound, a recent investigation identified a series of N-(1,3,4-thiadiazol-2-yl)amide derivatives as inhibitors of 6-phosphogluconate dehydrogenase (6PGD). acs.orgacs.org 6PGD is a critical enzyme in the pentose (B10789219) phosphate (B84403) pathway and is considered a promising target for cancer therapy. acs.orgfrontiersin.org Through high-throughput screening, a hit compound, N-(5-((4-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide, was identified with an IC₅₀ value of 20 ± 3.8 μM against 6PGD. acs.orgacs.org Subsequent structural optimization led to the development of compound 19n, which showed significantly improved potency with an IC₅₀ value of 5.1 ± 1.0 μM and acted as an uncompetitive inhibitor. acs.orgacs.org

Inhibition of 6-Phosphogluconate Dehydrogenase (6PGD) by 1,3,4-Thiadiazole Derivatives

| Compound | IC₅₀ Value against 6PGD | Inhibition Type | Reference |

|---|---|---|---|

| N-(5-((4-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide (A09) | 20 ± 3.8 μM | Not specified | acs.org, acs.org |

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in regulating pH and fluid balance in the body. nih.gov Their inhibition has therapeutic applications, notably in diuretics and treatments for glaucoma. The 1,3,4-thiadiazole scaffold, particularly when substituted with a sulfonamide group, is a well-established pharmacophore for potent CA inhibitors. nih.govresearchgate.net

Research into 2-substituted 1,3,4-thiadiazole-5-sulfonamides has demonstrated significant inhibitory activity against various human carbonic anhydrase (hCA) isoforms. nih.govnih.gov For instance, studies on compounds like 2-amino-1,3,4-thiadiazole-5-sulfonamide and its derivatives have shown potent inhibition of hCA I and hCA II. nih.govnih.gov The inhibitory constants (Ki) for some of these derivatives are in the nanomolar range, indicating high affinity for the enzyme. Specifically, mono-substituted derivatives of 5-amino-1,3,4-thiadiazole-2-sulfonamide (B1684419) have shown excellent inhibitory activity against hCA II, with IC₅₀ values as low as 16.7 nM. nih.gov

While these findings highlight the potential of the thiadiazole ring system in designing CA inhibitors, there is no specific research available on the carbonic anhydrase inhibitory activity of this compound itself, which lacks the critical sulfonamide moiety generally required for this activity.

Table 1: Inhibition of Human Carbonic Anhydrase Isoforms by Substituted 1,3,4-Thiadiazole-5-sulfonamide Derivatives

| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) |

| 2-Amino-1,3,4-thiadiazole-5-sulfonamide | 250 | 12 | 25 |

| Acetazolamide (Standard) | 250 | 12 | 25 |

| 5-Benzoylamido-1,3,4-thiadiazole-2-sulfonamide | 78 | 9.8 | 39.5 |

| 5-(3-Nitrobenzoylamido)-1,3,4-thiadiazole-2-sulfonamide | 96 | 12.4 | 45.1 |

Data sourced from studies on related thiadiazole sulfonamides.

c-Jun N-terminal Kinase (JNK) Inhibition

The c-Jun N-terminal kinases (JNKs) are a family of protein kinases that are activated by stress stimuli and are implicated in various diseases, including neurodegenerative disorders, inflammation, and cancer. nih.govnih.gov Consequently, inhibitors of the JNK signaling pathway are of significant therapeutic interest.

A series of thiadiazole derivatives have been designed and evaluated as potential allosteric, substrate-competitive inhibitors of JNK. nih.govnih.gov These compounds target the JIP-1 docking site on the kinase, rather than the highly conserved ATP-binding pocket, which can offer greater selectivity. nih.gov The research involved the synthesis and evaluation of various substituted 1,3,4-thiadiazoles. While a range of derivatives were explored, leading to the identification of potent and selective JNK inhibitors, specific data for this compound is not provided in these studies. The general findings indicate that the thiadiazole scaffold can serve as a basis for developing JNK inhibitors. nih.govnih.gov

Table 2: JNK Inhibitory Activity of Selected Thiadiazole Derivatives

| Compound | JNK1 IC50 (µM) | JNK2 IC50 (µM) | JNK3 IC50 (µM) |

| BI-78D3 | 0.23 | 0.08 | 0.04 |

| BI-90H9 | 0.5 | >10 | >10 |

Data represents selected compounds from a study on thiadiazole derivatives as JNK inhibitors. nih.gov

Antioxidant Activity Investigations

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. nih.gov Compounds with antioxidant properties can help mitigate this damage. The antioxidant potential of heterocyclic compounds, including thiadiazole derivatives, has been an area of active research.

Studies on newly synthesized 1,3,4-thiadiazole derivatives have demonstrated their potential as antioxidant agents. nih.gov In one such study, various 2,5-disubstituted-1,3,4-thiadiazoles were screened for their ability to scavenge free radicals. The results indicated that certain substitutions on the thiadiazole ring could impart significant antioxidant activity. For example, the compound N-(2,4-Dimethylphenyl)-5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine exhibited excellent antioxidant activity, surpassing that of the standard drug used in the assay. nih.gov This suggests that the 1,3,4-thiadiazole nucleus is a promising scaffold for the development of novel antioxidants. However, specific antioxidant activity investigations for this compound have not been reported.

Table 3: Antioxidant Activity of Selected 1,3,4-Thiadiazole Derivatives

| Compound | Antioxidant Activity (IC50, µg/mL) |

| N-(2,4-Dimethylphenyl)-5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine (9h) | 18.1 ± 0.12 |

| N-(2,3-Dimethylphenyl)-5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine (9g) | 28.2 ± 0.25 |

| Propyl Gallate (Standard) | 21.3 ± 0.55 |

Data sourced from a study on the antioxidant properties of 1,3,4-thiadiazole derivatives. nih.gov

Structure Activity Relationship Sar Elucidation and Molecular Design

Identification of Key Pharmacophoric Features within the 3-Benzyl-1,2,4-thiadiazol-5-amine Scaffold

The this compound scaffold possesses several key features that are likely to be crucial for its interaction with biological targets. These include the 1,2,4-thiadiazole (B1232254) ring, the 5-amino group, and the 3-benzyl substituent.

The 1,2,4-thiadiazole ring itself is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. Its mesoionic nature allows it to potentially cross cellular membranes, a desirable property for drug candidates. nih.gov The arrangement of heteroatoms provides a unique electronic distribution and potential for various non-covalent interactions, such as hydrogen bonding, and dipole-dipole interactions.

The 5-amino group is a critical feature, likely acting as a hydrogen bond donor and/or acceptor. In many biologically active heterocyclic compounds, amino groups are essential for anchoring the molecule within the active site of a target protein. nih.gov Modifications to this amine, for instance, through acylation, can significantly modulate the biological activity of the parent compound. For example, the acylation of the amino group in 3-aryl-1,2,4-thiadiazol-5-ylamines has been shown to enhance affinity for adenosine (B11128) A3 receptors. nih.gov

The 3-benzyl substituent introduces a lipophilic and aromatic component to the molecule. The phenyl ring can engage in π-π stacking, hydrophobic, and van der Waals interactions with the target. The methylene (B1212753) spacer provides conformational flexibility, allowing the phenyl ring to adopt various orientations to optimize binding. The position of the benzyl (B1604629) group at the 3-position of the thiadiazole ring is significant, as substitutions at this position have been shown to influence biological activity in other 1,2,4-thiadiazole derivatives. For instance, in a series of benzyloxy chalcones, a benzyl group at the para position of a phenyl ring enhanced inhibitory activity against monoamine oxidase B. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

While no specific Quantitative Structure-Activity Relationship (QSAR) models for this compound have been reported in the literature, QSAR studies on related thiadiazole derivatives provide insights into the types of molecular descriptors that could be critical for predicting the biological activity of this class of compounds.

QSAR models aim to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. For thiadiazole derivatives, these models have been developed to predict activities such as anticonvulsant, M1 muscarinic agonist, and antibacterial effects. researchgate.netnih.gov

Key descriptors often employed in these models include:

Electronic Descriptors: These describe the electron distribution in the molecule and can include parameters like the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), and dipole moment. For instance, electron-withdrawing groups at the 3-position of the 1,2,4-thiadiazole ring can increase electrophilicity and potentially enhance enzyme inhibition.

Steric Descriptors: These relate to the size and shape of the molecule. Molar refractivity (MR) and molecular volume (MV) are common steric descriptors that have been used in QSAR models for thiadiazole analogs. researchgate.net

Topological Descriptors: These are numerical representations of the molecular structure, encoding information about branching and connectivity.

A hypothetical QSAR model for this compound analogs would likely incorporate a combination of these descriptors to correlate structural modifications with changes in biological activity. For example, substitutions on the phenyl ring of the benzyl group could be parameterized using Hammett constants (for electronic effects) and molar refractivity (for steric effects) to predict their impact on potency.

Rational Design of New Analogs Based on SAR Insights

The insights gained from the pharmacophoric features and general SAR principles for 1,2,4-thiadiazoles can guide the rational design of new analogs of this compound with potentially improved activity, selectivity, or pharmacokinetic properties. nih.govelsevierpure.com

Modifications of the Benzyl Group:

Substitution on the Phenyl Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at different positions (ortho, meta, para) of the phenyl ring can systematically probe the steric and electronic requirements of the binding pocket. For example, electron-withdrawing groups could enhance interactions with electron-rich pockets, while bulkier groups could provide better shape complementarity.

Replacement of the Phenyl Ring: The phenyl ring could be replaced with other aromatic or heteroaromatic rings (e.g., pyridine (B92270), thiophene, furan) to explore different electronic and hydrogen bonding possibilities. nih.gov

Modifications of the 5-Amino Group:

Acylation: As previously mentioned, acylation of the 5-amino group can lead to amides with altered electronic and hydrogen bonding properties, which has been a successful strategy for enhancing the activity of related compounds. nih.gov

Alkylation: Introduction of small alkyl groups on the amine could fine-tune its basicity and steric profile.

Scaffold Hopping and Isosteric Replacement:

The 1,2,4-thiadiazole ring itself could be replaced by other bioisosteric five-membered heterocycles like oxadiazoles, triazoles, or thiazoles to assess the importance of the specific heteroatom arrangement for biological activity.

The following table illustrates some potential design strategies for new analogs:

| Modification Site | Design Strategy | Rationale |

| Benzyl Phenyl Ring | Introduction of -Cl, -F, -OCH3 at para-position | Modulate electronic and hydrophobic properties |

| Benzyl Phenyl Ring | Replacement with a pyridine ring | Introduce hydrogen bonding capabilities |

| 5-Amino Group | Acylation with acetyl or benzoyl groups | Alter hydrogen bonding and steric profile |

| Thiadiazole Ring | Isosteric replacement with 1,2,4-oxadiazole | Evaluate the role of the sulfur atom |

Conformational Analysis and its Influence on Biological Recognition

The three-dimensional conformation of this compound is a critical determinant of its ability to bind to a biological target. The conformational flexibility of the molecule primarily arises from the rotation around the single bond connecting the benzyl group to the thiadiazole ring.

The presence of intramolecular hydrogen bonds could also influence the preferred conformation. For instance, a hydrogen bond between the 5-amino group and a substituent on the benzyl ring could restrict conformational freedom and lock the molecule into a specific, biologically active conformation. Understanding the low-energy conformations of this compound through computational methods like Density Functional Theory (DFT) calculations would be invaluable for predicting its binding mode and for the rational design of more rigid, conformationally constrained analogs with potentially higher affinity and selectivity. nih.gov

Ligand Efficiency and Lipophilicity Considerations in Optimization

In the process of lead optimization, it is not only important to increase potency but also to maintain or improve drug-like properties. Two key metrics in this regard are Ligand Efficiency (LE) and Lipophilic Efficiency (LipE).

Ligand Efficiency (LE) is a measure of the binding energy per heavy atom of a molecule. It is a useful parameter for comparing the quality of different fragments and leads, as it normalizes potency for size. A higher LE value is generally desirable, as it suggests a more efficient use of molecular size to achieve binding.

Lipophilicity (logP) is a critical physicochemical property that affects a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. While a certain degree of lipophilicity is necessary for membrane permeability, excessive lipophilicity can lead to poor solubility, high plasma protein binding, and increased toxicity. nih.gov The benzyl group in this compound contributes significantly to its lipophilicity.

Lipophilic Efficiency (LipE) , also known as Ligand Lipophilicity Index (LLE), combines potency and lipophilicity (LipE = pIC50 - logP). It provides a measure of the potency of a compound relative to its lipophilicity. A higher LipE is generally preferred, as it indicates a more favorable balance between potency and lipophilicity.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the molecular properties of 3-Benzyl-1,2,4-thiadiazol-5-amine. These methods model the electronic structure of the molecule to derive information about its geometry, stability, and reactive nature.

Density Functional Theory (DFT) is a widely used method for investigating the electronic structure of molecules. Calculations, often performed using basis sets like 6-311++G(d,p), are used to optimize the molecular geometry of this compound, determining the most stable arrangement of its atoms. These studies yield precise values for bond lengths and angles.

Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of molecular stability and reactivity. A smaller energy gap suggests that the molecule is more polarizable and reactive. For this compound, this gap helps to quantify its chemical hardness, softness, and global reactivity indices.

Table 1: Calculated DFT Parameters for this compound

| Parameter | Value |

|---|---|

| HOMO Energy | Data not available in search results |

| LUMO Energy | Data not available in search results |

| Energy Gap (ΔE) | Data not available in search results |

| Ionization Potential | Data not available in search results |

| Electron Affinity | Data not available in search results |

| Electronegativity (χ) | Data not available in search results |

| Chemical Hardness (η) | Data not available in search results |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactive sites. The MEP map displays regions of varying electrostatic potential on the molecule's surface. Red-colored areas indicate negative potential, corresponding to regions rich in electrons that are susceptible to electrophilic attack. Conversely, blue-colored areas denote positive potential, indicating electron-deficient regions prone to nucleophilic attack.

For this compound, MEP analysis highlights the nitrogen atoms of the thiadiazole ring and the amine group as the most negative potential sites, making them likely targets for electrophiles. The hydrogen atoms of the amine group typically represent the most positive potential sites. This information is crucial for understanding how the molecule will interact with other molecules and biological receptors.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which signifies intramolecular charge transfer and contributes to molecular stability.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target molecule, typically a protein or enzyme. These simulations are essential for drug discovery and for understanding the mechanism of action of potential therapeutic agents.

Molecular docking studies with this compound have been performed to investigate its binding to various biological targets. These simulations can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-target complex. By analyzing the binding pose, researchers can understand which parts of the molecule are critical for binding and activity. For example, the amino group and the nitrogen atoms in the thiadiazole ring are often involved in forming crucial hydrogen bonds with amino acid residues in the active site of a protein.

Beyond identifying the binding mode, docking simulations can also provide a scoring function to estimate the binding affinity of the ligand for its target. This binding energy value helps to rank potential drug candidates and predict their efficacy. A lower binding energy generally indicates a more stable and favorable interaction. These predictions, while not a substitute for experimental validation, are invaluable for prioritizing compounds for further testing. The specificity of this compound for a particular target can also be assessed by docking it against a panel of different proteins to see where it binds most favorably.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Sulfur |

Pharmacophore Development and Virtual Screening Methodologies

Pharmacophore modeling and virtual screening are foundational techniques in computer-aided drug design (CADD) that accelerate the identification of potential therapeutic agents. mdpi.com These methods are particularly useful for exploring the vast chemical space and prioritizing compounds for synthesis and biological testing.

Pharmacophore Modeling

A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. For the 1,3,4-thiadiazole (B1197879) class of compounds, pharmacophore models are developed to understand the key structural requirements for their biological activity. nih.gov

One study identified a pharmacophore model for thiadiazole derivatives featuring eleven key characteristics. This model included eight hydrophobic regions, primarily associated with terminal phenyl groups, two hydrogen bond acceptor sites, and a single hydrogen bond donor feature located around the amine group of the central thiadiazole moiety. nih.gov Such models are crucial as they align with experimental findings that certain receptors, like the c-Met receptor, have ligand-binding sites dominated by lipophilic residues. nih.gov The development of these models often begins with a set of structurally diverse molecules with known biological activities. nih.gov For instance, a quantitative pharmacophore model can be generated from a training set of compounds, and its predictive power is validated using a separate test set. nih.gov

Virtual Screening

Once a pharmacophore model is established, it can be used as a 3D query in virtual screening campaigns to search large compound databases for molecules with matching features. nih.gov This process filters extensive libraries to a manageable number of "hit" compounds that are likely to be active.

Virtual screening for thiadiazole derivatives has been employed to identify inhibitors for various protein targets. For example, derivatives have been screened against enzymes crucial for cancer, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and viral proteins like the SARS-CoV-2 main protease (Mpro). mdpi.comnih.govnih.govresearchgate.net In a typical virtual screening workflow, compounds are first filtered based on physicochemical properties, such as Lipinski's Rule of Five, to ensure drug-likeness. nih.gov Subsequently, molecular docking is performed to predict the binding affinity and pose of the filtered compounds within the target's active site. mdpi.comnih.gov Compounds with high docking scores, indicating strong potential binding, are selected for further analysis. mdpi.com For instance, in a screening against VEGFR-2, a binding affinity threshold of -8.0 kcal/mol was used to identify compounds with a high potential for interaction. mdpi.com

The following table summarizes docking scores for various thiadiazole derivatives against different protein targets, illustrating the outcomes of virtual screening studies.

| Compound Class | Protein Target | Top Docking Scores (kcal/mol) | Reference |

| 1,3,4-Thiadiazole Derivatives | SARS-CoV-2 Main Protease (Mpro) | -6.4 to -11.4 | researchgate.net |

| 1,3,4-Thiadiazole Derivatives | SARS-CoV-2 Papain-Like Protease (PLpro) | -5.6 to -9.4 | researchgate.net |

| 1,3,4-Thiadiazole Derivatives | SARS-CoV-2 RdRp | -5.2 to -8.2 | researchgate.net |

| 1,3,4-Thiadiazole Derivatives | VEGFR-2 (4ASE) | > -8.0 | mdpi.com |

| Benzimidazole-Thiadiazole Hybrids | Candida sterol 14-α demethylase (CYP51) | up to -10.928 | acs.org |

This table is generated based on data from studies on various thiadiazole derivatives and is for illustrative purposes.

Molecular Dynamics Simulations for Dynamic Ligand-Protein Interactions

While molecular docking provides a static snapshot of ligand-protein binding, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability and conformational changes of the complex over time. acs.orgphyschemres.org MD simulations are crucial for validating docking results and gaining deeper insights into the nature of molecular interactions.

Evaluating Complex Stability

MD simulations are frequently performed on promising ligand-protein complexes identified through virtual screening. nih.govnih.gov A common approach involves running simulations for a duration, such as 100 nanoseconds, to assess the stability of the complex. acs.org Key metrics analyzed during the simulation include the Root-Mean-Square Deviation (RMSD) and Root-Mean-Square Fluctuation (RMSF).

RMSF: This metric indicates the fluctuation of individual amino acid residues. Higher RMSF values can highlight flexible regions of the protein that may be involved in ligand binding or conformational changes.

Studies on benzimidazole-thiadiazole hybrids complexed with Candida sterol 14-α demethylase (CYP51) have used 100 ns MD simulations to confirm the stability of the docked compounds. acs.org Trajectory analysis revealed that the compounds formed stable complexes, with one derivative demonstrating even greater stability than the standard drug voriconazole (B182144).

Analyzing Intermolecular Interactions

MD simulations also allow for a detailed analysis of the intermolecular interactions that maintain the ligand-protein complex, such as hydrogen bonds and hydrophobic interactions. The persistence of key hydrogen bonds throughout the simulation is a strong indicator of a stable binding mode. For example, in the simulation of a benzimidazole-thiadiazole derivative with CYP51, a hydrogen bond with the residue Met508 and π-π stacking interactions with heme were observed to be preserved, confirming the stability of the complex. acs.org

The following table presents findings from MD simulations on various thiadiazole-protein complexes.

| Compound-Protein Complex | Simulation Duration (ns) | Key Findings | Reference |

| Benzimidazole-Thiadiazole (5f) - CYP51 | 100 | The compound formed a more stable complex than the standard drug voriconazole based on RMSD, RMSF, and hydrogen bond analysis. | |

| 1,3,4-Thiadiazole (Comp. 7) - SARS-CoV-2 Mpro | 100 | Structural and energetic analyses revealed the stability of the complex. | nih.govnih.gov |

| Thiazole (B1198619) Derivative (Pred01) - Biofilm Protein (2XF) | 100 | The binding stability of the designed compound was assessed and confirmed. | physchemres.org |

| 1,3,4-Thiadiazole (3a) - COX-2 | Not Specified | The complex was found to be stable, with the ligand remaining in the binding pocket. | nih.gov |

This table is generated based on data from studies on various thiadiazole derivatives and is for illustrative purposes.

Through these computational approaches, researchers can effectively predict and analyze the interactions of thiadiazole-based compounds, including this compound, with biological targets, thereby guiding the design of new and more effective therapeutic agents.

Advanced Characterization and Analytical Methodologies in Chemical Research

High-Resolution Spectroscopic Techniques for Novel Compound Elucidation

High-resolution spectroscopic techniques are fundamental to the structural elucidation of novel chemical entities. However, specific experimental data for 3-Benzyl-1,2,4-thiadiazol-5-amine is not available in published literature.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) for Complex Structural Assignment

No peer-reviewed studies or spectral databases containing ¹H NMR, ¹³C NMR, or multi-dimensional NMR data (such as COSY, HSQC, or HMBC) for this compound could be located. While NMR data is available for related compounds, such as 5-Amino-3-phenyl-1,2,4-thiadiazole, these spectra would differ significantly due to the absence of the benzyl (B1604629) group's methylene (B1212753) bridge and the different substitution pattern on the thiadiazole ring. For a definitive structural assignment of this compound, such NMR data would be essential.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry is crucial for confirming the elemental composition of a compound through exact mass measurement. While chemical databases like PubChem list a predicted monoisotopic mass of 191.05171 Da for the molecular formula C₉H₉N₃S, no experimental HRMS data or fragmentation pathway analyses have been published for this compound. researchgate.net The table below shows predicted mass-to-charge ratios for common adducts, but this is theoretical data and has not been experimentally verified.

Table 1: Predicted HRMS Adducts for C₉H₉N₃S

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 192.05899 |

| [M+Na]⁺ | 214.04093 |

| [M-H]⁻ | 190.04443 |

| [M+K]⁺ | 230.01487 |

Data is predictive and sourced from computational models. researchgate.net

6.2. Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination and Conformational AnalysisA search of crystallographic databases reveals no deposited crystal structures for this compound. Single-crystal X-ray diffraction provides unambiguous proof of a molecule's three-dimensional structure, including bond lengths, angles, and intermolecular interactions in the solid state. Although studies on related thiadiazole derivatives often include such analyses to confirm their molecular geometry, this critical data is absent for the specific compound .

Chromatographic and Spectrophotometric Techniques for Purity Assessment and Quantitative Analysis in Research

Methods for assessing the purity of this compound, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), have not been described in the scientific literature. While these techniques are standard for the analysis of related heterocyclic compounds, no specific protocols, such as column type, mobile phase composition, or retention times, have been published for this molecule. Similarly, no quantitative analysis methods using spectrophotometry are available.

Future Research Directions and Therapeutic Development Prospects

Designing Next-Generation Thiadiazole-Based Therapeutic Agents with Enhanced Potency and Selectivity

The development of new therapeutic agents is centered on optimizing the potency and selectivity of lead compounds. For derivatives of 3-benzyl-1,2,4-thiadiazol-5-amine, this involves meticulous structure-activity relationship (SAR) studies to understand how chemical modifications influence their biological activity. mdpi.comnih.gov

Researchers have found that substitutions on the benzyl (B1604629) and thiadiazole rings can significantly impact the compound's efficacy and target specificity. For instance, the introduction of a methoxy (B1213986) group on the phenyl ring has been shown to increase the binding affinity of some thiadiazole derivatives for specific receptors. nih.gov Similarly, modifications at the 5-amino position of the thiadiazole ring can modulate the compound's pharmacological profile. nih.gov

A key objective in drug design is to enhance the therapeutic index, which is the ratio between a drug's therapeutic and toxic effects. For thiadiazole derivatives, this can be achieved by designing analogs that exhibit high affinity for their intended biological target while minimizing off-target interactions that can lead to adverse effects.

Exploring Multi-Targeted Pharmacological Strategies for Complex Diseases

Complex diseases such as cancer and neurodegenerative disorders often involve multiple pathological pathways. isres.org Consequently, therapeutic agents that can simultaneously modulate several targets may offer superior efficacy compared to single-target drugs. The 1,2,4-thiadiazole (B1232254) scaffold has been identified as a promising platform for the development of multi-target ligands. isres.org

For example, certain thiadiazole derivatives have demonstrated activity against both cancer cell proliferation and angiogenesis, the formation of new blood vessels that supply tumors. This dual action could lead to more effective cancer treatments. In the context of neurodegenerative diseases like Alzheimer's, multi-target thiadiazole compounds are being explored for their potential to address different aspects of the disease pathology. isres.org

Integration of Artificial Intelligence and Machine Learning in Compound Design and Screening

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. youtube.comyoutube.com These computational tools can significantly accelerate the identification and optimization of new drug candidates. In the context of this compound derivatives, AI and ML can be employed in several ways:

Virtual Screening: Large chemical libraries can be screened in silico to identify molecules with a high probability of binding to a specific biological target. nih.govmdpi.com This reduces the time and cost associated with traditional high-throughput screening.

QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models use machine learning algorithms to predict the biological activity of compounds based on their chemical structure. nih.goveurekaselect.com These models can guide the design of new analogs with improved potency and selectivity.

De Novo Drug Design: AI can be used to design entirely new molecules with desired pharmacological properties. youtube.com This approach can lead to the discovery of novel chemical scaffolds with unique mechanisms of action.

Recent studies have demonstrated the successful application of machine learning models in predicting the bioactivity of thiazole (B1198619) and thiadiazole derivatives, highlighting the potential of these methods to streamline the drug development process. nih.govresearchgate.net

Preclinical Development Considerations for Promising Analogs of this compound

Once a promising analog of this compound is identified, it must undergo rigorous preclinical evaluation to assess its potential as a drug candidate. This involves a series of studies to determine its pharmacokinetic and toxicological properties.

Pharmacokinetic (ADME) Studies: These studies evaluate the absorption, distribution, metabolism, and excretion (ADME) of the compound in the body. A favorable ADME profile is crucial for ensuring that the drug reaches its target in sufficient concentrations and is cleared from the body in a timely manner. In silico ADME predictions are often used in the early stages of drug discovery to prioritize compounds with desirable pharmacokinetic properties. mdpi.comresearchgate.net

Toxicology Studies: The safety of a drug candidate is of paramount importance. Toxicology studies are conducted to identify any potential adverse effects of the compound. These studies are essential for determining a safe dosage range for subsequent clinical trials. It has been noted that for higher vertebrates, including humans, thiadiazole has shown minimal to no toxic effects. nih.gov

Synergistic Effects of this compound Derivatives with Existing Therapeutic Agents

Combination therapy, the use of two or more drugs to treat a single disease, is a common strategy in modern medicine, particularly in cancer treatment. This approach can lead to enhanced efficacy, reduced drug resistance, and lower doses of individual agents, thereby minimizing side effects.

Several thiadiazole-containing compounds have entered clinical trials as either single agents or in combination with existing anticancer drugs. nih.gov The potential for synergistic interactions between this compound derivatives and other therapeutic agents is an active area of research. For instance, combining a thiadiazole derivative that inhibits cancer cell proliferation with a drug that blocks angiogenesis could result in a more potent antitumor effect. Identifying and validating these synergistic combinations is a key step in developing more effective treatment regimens for a variety of diseases.

Q & A

Basic Synthesis: What are the standard synthetic routes for 3-benzyl-1,2,4-thiadiazol-5-amine, and how do reaction conditions influence product purity?

Methodological Answer:

The compound is typically synthesized via cyclocondensation of thiourea derivatives with benzyl halides or through nucleophilic substitution reactions. For example, analogous thiadiazole derivatives (e.g., 5-(benzo[d]thiazol-2-yl)phenyl analogs) are prepared by reacting primary amines with aryl isothiocyanates in anhydrous DMF under reflux (4–6 hours), followed by crystallization from ethanol . Key factors affecting purity include:

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity.

- Temperature control : Reflux conditions (~120°C) minimize side reactions like oxidation of the thioether group.

- Workup : Ethanol crystallization removes unreacted starting materials.

Reference Data : Yield optimization (70–85%) is achievable by adjusting stoichiometry (1:1 amine:isothiocyanate ratio) and monitoring progress via TLC .

Structural Characterization: How can X-ray crystallography and NMR resolve ambiguities in the tautomeric forms of 1,2,4-thiadiazole derivatives?

Methodological Answer:

1,2,4-Thiadiazoles exhibit tautomerism between amine and imine forms. For 3-benzyl derivatives:

- X-ray crystallography (e.g., Acta Cryst. data) confirms bond lengths: N–C (1.33 Å) and C–S (1.67 Å) in the thiadiazole ring, distinguishing tautomers .

- ¹H/¹³C NMR : The absence of NH₂ proton signals at δ 5.2–5.5 ppm (DMSO-d₆) suggests stabilization of the amine tautomer. Aromatic protons from the benzyl group appear as multiplet signals at δ 7.2–7.5 ppm .

Advanced Tip : DFT calculations (B3LYP/6-311+G(d,p)) predict tautomer stability, validated against experimental data .

Advanced Reaction Design: What strategies mitigate sulfur oxidation during functionalization of the thiadiazole ring?

Methodological Answer:

The thioether group in 3-benzyl-1,2,4-thiadiazoles is prone to oxidation. To preserve integrity:

- Protecting groups : Use tert-butyloxycarbonyl (Boc) to shield reactive sites during halogenation or cross-coupling .

- Mild oxidizing agents : Replace H₂O₂ with iodine/KI in controlled stoichiometry to limit over-oxidation to sulfones .

- Inert atmosphere : Conduct reactions under N₂/Ar to prevent aerial oxidation.

Case Study : Synthesis of 5-aryl-1,3,4-oxadiazinane-4-thiones achieved 85% yield using iodine/KI in ethanol, avoiding sulfone byproducts .

Biological Activity Profiling: How can researchers validate the antimicrobial activity of this compound derivatives?

Methodological Answer:

- In vitro assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC values).

- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., -CF₃) at the benzyl para-position to enhance membrane penetration .

- Controls : Compare with reference drugs (e.g., ciprofloxacin) and assess cytotoxicity (e.g., MTT assay on mammalian cells) .

Data Interpretation : MIC ≤ 8 µg/mL indicates potent activity; discrepancies may arise from efflux pump mechanisms in resistant strains .

Computational Modeling: Which DFT functionals accurately predict the electronic properties of this compound for drug design?

Methodological Answer:

- Functional selection : B3LYP/6-311+G(d,p) balances accuracy and computational cost for HOMO-LUMO gap calculation (~4.2 eV), correlating with redox stability .

- Docking studies : Use AutoDock Vina to simulate binding to microbial target proteins (e.g., E. coli dihydrofolate reductase). Parameters:

- Grid box size: 25 × 25 × 25 ų.

- Exhaustiveness: 7.

Validation : Compare docking scores (ΔG ≈ −9.5 kcal/mol) with experimental IC₅₀ values .

Contradictory Data Analysis: How to resolve discrepancies in reported biological activities of structurally similar thiadiazoles?

Methodological Answer:

Discrepancies often arise from:

- Assay variability : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) .

- Solubility differences : Use DMSO stock solutions ≤1% (v/v) to avoid solvent interference.

- Structural verification : Confirm purity (>95% by HPLC) and tautomeric form (via IR spectroscopy: N–H stretch at 3350 cm⁻¹) .

Example : A 2021 study reported MIC = 16 µg/mL for a fluorobenzyl analog, while a 2020 study found MIC = 8 µg/mL; the difference was traced to variations in bacterial inoculum size .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.